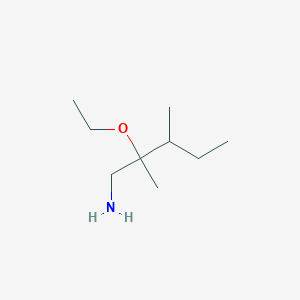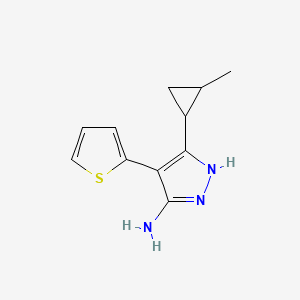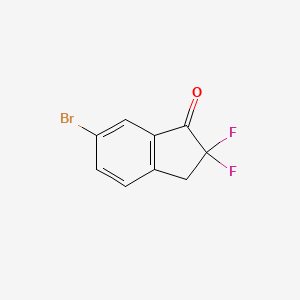![molecular formula C17H32N2O2 B13475761 Tert-butyl 4,4'-dimethyl-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13475761.png)
Tert-butyl 4,4'-dimethyl-[1,4'-bipiperidine]-1'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-methyl-4-(4-methylpiperidin-1-yl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group and two piperidine rings, one of which is substituted with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-methyl-4-(4-methylpiperidin-1-yl)piperidine-1-carboxylate typically involves the reaction of 4-methylpiperidine with tert-butyl 4-methylpiperidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the production of tert-butyl 4-methyl-4-(4-methylpiperidin-1-yl)piperidine-1-carboxylate may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-quality compound .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl 4-methyl-4-(4-methylpiperidin-1-yl)piperidine-1-carboxylate can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 4-methyl-4-(4-methylpiperidin-1-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry and drug discovery .
Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets such as enzymes and receptors. It serves as a model compound for investigating the structure-activity relationships of piperidine-based drugs .
Medicine: Its ability to interact with specific molecular targets makes it a promising candidate for drug development .
Industry: In the industrial sector, tert-butyl 4-methyl-4-(4-methylpiperidin-1-yl)piperidine-1-carboxylate is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of tert-butyl 4-methyl-4-(4-methylpiperidin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparación Con Compuestos Similares
- tert-Butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4-bromomethyl)piperidine-1-carboxylate
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
Uniqueness: tert-Butyl 4-methyl-4-(4-methylpiperidin-1-yl)piperidine-1-carboxylate is unique due to its dual piperidine ring structure and the presence of a tert-butyl ester group. This combination of structural features imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C17H32N2O2 |
|---|---|
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
tert-butyl 4-methyl-4-(4-methylpiperidin-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H32N2O2/c1-14-6-10-19(11-7-14)17(5)8-12-18(13-9-17)15(20)21-16(2,3)4/h14H,6-13H2,1-5H3 |
Clave InChI |
PFONJASTBOQREP-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)C2(CCN(CC2)C(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one hydrochloride](/img/structure/B13475685.png)
![rac-tert-butyl(3aR,6aS)-5-hydroxy-5-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate,cis](/img/structure/B13475690.png)

![[4-(Fluoromethyl)oxan-4-yl]methanamine](/img/structure/B13475702.png)

![2-Bromo-6-[(piperazin-1-yl)methyl]phenol](/img/structure/B13475732.png)

![2-Chloro-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B13475738.png)




![N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)prop-2-enamide](/img/structure/B13475779.png)
